molecular formula C12H17NO2S B13590137 2-(4-Methanesulfonylphenyl)piperidine

2-(4-Methanesulfonylphenyl)piperidine

Cat. No.: B13590137
M. Wt: 239.34 g/mol
InChI Key: ALVOZMFRAZGPGD-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methanesulfonyl group attached to the phenyl ring makes this compound unique and significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)piperidine typically involves the reaction of 4-methanesulfonylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as palladium or rhodium complexes can also be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methanesulfonylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)piperidine
  • 2-(4-Chlorophenyl)piperidine
  • 2-(4-Nitrophenyl)piperidine

Uniqueness

2-(4-Methanesulfonylphenyl)piperidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3

InChI Key

ALVOZMFRAZGPGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

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